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Compound of Interest

Compound Name: N-Methyltrimethylacetamide

Cat. No.: B1295385

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for N-
Methyltrimethylacetamide (also known as N,2,2-trimethylpropanamide). This document
presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data, along with detailed experimental protocols to aid in the replication and verification of
these findings.

Core Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for N-
Methyltrimethylacetamide (CAS No: 6830-83-7; Molecular Formula: CeH13NO; Molecular
Weight: 115.17 g/mol )[1].

1H NMR Data

The 'H NMR spectrum for N-Methyltrimethylacetamide is available from sources such as
Sigma-Aldrich[1]. The expected signals are outlined below.
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Chemical Shift (5,

Protons Multiplicity Integration
ppm)

N-CHs (Not available) (Not available) 3H

C(CHs)s (Not available) (Not available) 9H

NH (Not available) (Not available) 1H

3C NMR Data

The 3C NMR spectrum for N-Methyltrimethylacetamide has been reported by Frinton
Laboratories[1]. The expected carbon environments are listed below.

Carbon Atom Chemical Shift (6, ppm)
C=0 (Not available)
N-CHs (Not available)
C(CHs3)3 (Not available)
C(CHs)3 (Not available)

Mass Spectrometry (GC-MS) Data

Mass spectrometry data obtained via Gas Chromatography-Mass Spectrometry (GC-MS) is
available from the NIST Mass Spectrometry Data Center. The top three peaks by m/z are

noted[1].
m/z Relative Intensity Fragment
57 Most Abundant (Not available)
41 2nd Highest (Not available)
58 3rd Highest (Not available)

Infrared (IR) Spectroscopy Data
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FTIR and ATR-IR spectra for N-Methyltrimethylacetamide have been provided by Bio-Rad
Laboratories, with the sample sourced from Alfa Aesar, Thermo Fisher Scientific[1]. Key
expected absorptions for the amide functional group are listed.

Functional Group Characteristic Absorption (cm~?)
N-H Stretch 3500 - 3300
C=0 Stretch (Amide I) 1680 - 1630
N-H Bend (Amide 1) 1640 - 1550
C-N Stretch 1400 - 1000

Experimental Protocols

The following sections detail generalized experimental procedures for acquiring the
spectroscopic data presented above. These protocols are intended as a guide and may require
optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra to determine the chemical environment of the
hydrogen and carbon atoms in the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
Sample Preparation:

e Accurately weigh approximately 5-10 mg of N-Methyltrimethylacetamide for H NMR and
20-50 mg for 13C NMR.

» Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCls,
DMSO-de) in a clean, dry NMR tube.

e To ensure a homogeneous solution, gently vortex or sonicate the mixture.

e If required for quantitative analysis, add a known amount of an internal standard (e.g.,
tetramethylsilane, TMS).
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Data Acquisition:

Insert the NMR tube into the spectrometer's probe.
Lock the spectrometer onto the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal homogeneity and resolution.

For *H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters
include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

For 13C NMR, acquire the spectrum with proton decoupling. A sufficient number of scans
should be averaged to obtain a good signal-to-noise ratio, especially for quaternary carbons.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).
Phase the resulting spectrum.

Calibrate the chemical shift scale using the solvent residual peak or the internal standard
(TMS at 0.00 ppm).

Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.

Identify the chemical shifts of the peaks in both *H and 13C spectra and assign them to the
corresponding nuclei in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in N-Methyltrimethylacetamide by

measuring the absorption of infrared radiation.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.
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e Place a small amount of the solid N-Methyltrimethylacetamide sample directly onto the
ATR crystal.

e Apply pressure using the instrument's pressure arm to ensure good contact between the
sample and the crystal.

Sample Preparation (KBr Pellet):

e Grind a small amount of N-Methyltrimethylacetamide (1-2 mg) with approximately 100-200
mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine,
homogeneous powder is obtained.

o Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
Data Acquisition:

o Collect a background spectrum of the empty, clean ATR crystal or the KBr press without the
pellet.

e Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm~1).

» A sufficient number of scans should be co-added to achieve an acceptable signal-to-noise
ratio.

Data Processing:

e The instrument software will automatically ratio the sample spectrum against the background
spectrum to generate the final absorbance or transmittance spectrum.

« ldentify the characteristic absorption bands and assign them to the corresponding functional
groups and vibrational modes.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of N-
Methyltrimethylacetamide.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).
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Sample Preparation:

o Prepare a dilute solution of N-Methyltrimethylacetamide in a volatile organic solvent (e.g.,
methanol, dichloromethane) at a concentration of approximately 1 mg/mL.

o Further dilute this stock solution to a final concentration suitable for the instrument (typically
in the pug/mL to ng/mL range).

Sample Introduction (GC-MS):

* Inject a small volume (e.g., 1 yL) of the prepared solution into the gas chromatograph.

o The GC will separate the components of the sample, and the eluent will be introduced
directly into the ion source of the mass spectrometer.

lonization and Analysis (Electron lonization - EI):

In the ion source, the sample molecules are bombarded with a high-energy electron beam
(typically 70 eV), causing ionization and fragmentation.

The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

The detector records the abundance of each ion.

Data Processing:

e The mass spectrum is plotted as relative intensity versus m/z.

« Identify the molecular ion peak (M*) to determine the molecular weight.

e Analyze the fragmentation pattern to gain structural information about the molecule.

Visualizations

The following diagrams illustrate the structure of N-Methyltrimethylacetamide and a
conceptual workflow for its spectroscopic analysis.
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Caption: Molecular structure of N-Methyltrimethylacetamide.

Spectroscopic Analysis Workflow
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Click to download full resolution via product page

Caption: Conceptual workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1295385?utm_src=pdf-body
https://www.benchchem.com/product/b1295385?utm_src=pdf-body-img
https://www.benchchem.com/product/b1295385?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/N_2_2-Trimethylpropanamide
https://pubchem.ncbi.nlm.nih.gov/compound/N_2_2-Trimethylpropanamide
https://www.benchchem.com/product/b1295385#spectroscopic-data-nmr-ir-mass-spec-of-n-methyltrimethylacetamide
https://www.benchchem.com/product/b1295385#spectroscopic-data-nmr-ir-mass-spec-of-n-methyltrimethylacetamide
https://www.benchchem.com/product/b1295385#spectroscopic-data-nmr-ir-mass-spec-of-n-methyltrimethylacetamide
https://www.benchchem.com/product/b1295385#spectroscopic-data-nmr-ir-mass-spec-of-n-methyltrimethylacetamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1295385?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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